molecular formula C6H8N2O B11776448 (4-Methylpyridazin-3-yl)methanol

(4-Methylpyridazin-3-yl)methanol

Cat. No.: B11776448
M. Wt: 124.14 g/mol
InChI Key: MXZXBELZDQVRJH-UHFFFAOYSA-N
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Description

(4-Methylpyridazin-3-yl)methanol is an organic compound with the molecular formula C6H8N2O It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyridazin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridazine and formaldehyde.

    Reaction Conditions: The reaction is carried out under mild conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of formaldehyde to the pyridazine ring.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes:

    Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.

    Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.

    Purification: Implementing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyridazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Produces (4-Methylpyridazin-3-yl)aldehyde or (4-Methylpyridazin-3-yl)carboxylic acid.

    Reduction: Yields (4-Methylpyridazin-3-yl)amine.

    Substitution: Results in halogenated derivatives of this compound.

Scientific Research Applications

(4-Methylpyridazin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methylpyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The pyridazine ring can interact with nucleic acids or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylpyridazin-4-yl)methanol: Similar structure but with different positioning of the methyl group.

    (4-Methylpyridazin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.

    (4-Methylpyridazin-3-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

Uniqueness

(4-Methylpyridazin-3-yl)methanol is unique due to its specific positioning of the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(4-methylpyridazin-3-yl)methanol

InChI

InChI=1S/C6H8N2O/c1-5-2-3-7-8-6(5)4-9/h2-3,9H,4H2,1H3

InChI Key

MXZXBELZDQVRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)CO

Origin of Product

United States

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